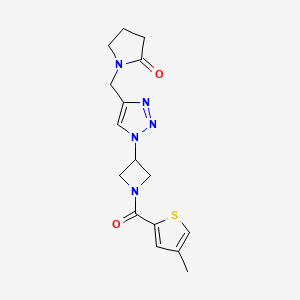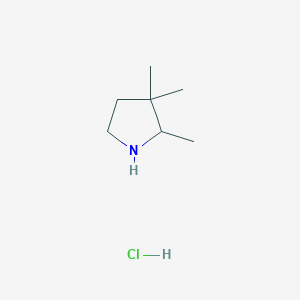![molecular formula C22H13F2N3 B2999740 6-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-39-4](/img/structure/B2999740.png)
6-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by the presence of fluorine atoms at specific positions on the quinoline and phenyl rings, which can significantly influence its chemical and biological properties. Pyrazoloquinolines are known for their diverse pharmacological activities, making them of interest in medicinal chemistry and drug development.
作用機序
Target of Action
Similar compounds such as fluoroquinolones are known to inhibit bacterial dna-gyrase , which is crucial for bacterial DNA replication.
Mode of Action
It’s worth noting that fluoroquinolones, which share a similar structure, work by inhibiting bacterial dna-gyrase, thereby preventing dna replication and ultimately leading to bacterial death .
Biochemical Pathways
It’s known that fluoroquinolones inhibit the function of bacterial dna-gyrase, which is a key enzyme in the dna replication pathway .
Pharmacokinetics
Fluoroquinolones, which share a similar structure, are known for their enhanced penetration ability through cell membranes , which could suggest good bioavailability.
Result of Action
Similar compounds such as fluoroquinolones are known to have a high antibacterial activity due to their effects on bacteria reproduction by inhibiting bacterial dna-gyrase .
Action Environment
It’s worth noting that the choice of solvent can be an important environmental factor in the synthesis of similar compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a fluorinated phenylhydrazine derivative, which is then reacted with a suitable quinoline precursor. The cyclization process often requires the use of strong acids or bases as catalysts and may be conducted under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale production.
化学反応の分析
Types of Reactions
6-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazoloquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various hydrogenated derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学的研究の応用
6-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: This compound can be used in biological assays to investigate its effects on various biological pathways.
Medicine: Due to its potential pharmacological activities, it is studied for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
類似化合物との比較
Similar Compounds
Fluoroquinolones: These compounds share a similar quinoline core structure but differ in their substitution patterns and biological activities.
Pyrazolo[3,4-b]quinolines: These are structural isomers with different substitution positions, leading to variations in their chemical and biological properties.
Uniqueness
6-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern, which can confer distinct pharmacological properties. The presence of fluorine atoms enhances its stability and bioavailability, making it a valuable compound for further research and development.
特性
IUPAC Name |
6-fluoro-3-(4-fluorophenyl)-1-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F2N3/c23-15-11-9-14(10-12-15)20-18-13-25-21-17(7-4-8-19(21)24)22(18)27(26-20)16-5-2-1-3-6-16/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJUAXGXIVKTKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-benzyl-5-oxo-N-[(thiophen-2-yl)methyl]morpholine-3-carboxamide](/img/structure/B2999658.png)
![2-[[1-(Cyclopropylmethyl)piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2999661.png)




![1-Azepanyl[1-(phenylsulfonyl)-4-piperidinyl]methanone](/img/structure/B2999668.png)

![6-Phenyl-2-pyrazin-2-yl-2-azaspiro[3.3]heptane](/img/structure/B2999672.png)
![N-(2,6-difluorophenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide](/img/structure/B2999674.png)

![6-cyclopropyl-2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2999677.png)
![1-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2999678.png)
![3-allyl-2-(benzylthio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2999679.png)
